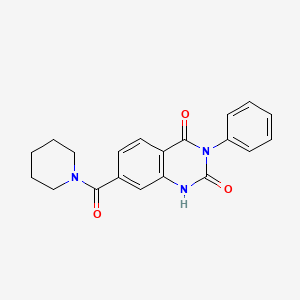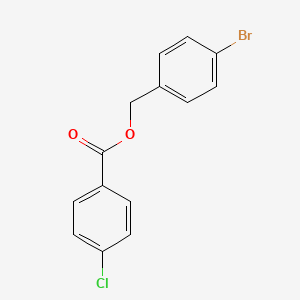
N-(2,4-dichlorophenyl)-4-isobutoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-4-isobutoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed drugs in the world. Diclofenac is available in various forms, including tablets, capsules, and topical gels.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Diclofenac has also been shown to inhibit the migration of leukocytes to the site of inflammation, which further reduces inflammation. In addition, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
Diclofenac has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. Diclofenac is also highly soluble in water, which makes it easy to administer to experimental animals. However, there are also some limitations to the use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in laboratory experiments. For example, it has been shown to have some toxic effects on the liver and kidneys, which may limit its use in long-term studies. In addition, N-(2,4-dichlorophenyl)-4-isobutoxybenzamide has been shown to have some effects on the cardiovascular system, which may limit its use in studies of cardiovascular disease.
未来方向
There are several future directions for research on N-(2,4-dichlorophenyl)-4-isobutoxybenzamide. One area of interest is the potential use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in the treatment of cancer. Studies have shown that N-(2,4-dichlorophenyl)-4-isobutoxybenzamide may have anti-cancer properties, and further research is needed to explore this potential. Another area of interest is the potential use of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide in the treatment of neurological disorders such as Alzheimer's disease. Diclofenac has been shown to have some neuroprotective effects, and further research is needed to explore its potential in this area. Finally, there is also interest in developing new formulations of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide that may improve its effectiveness and reduce its side effects.
合成方法
The synthesis of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide involves the reaction of 2,4-dichloroaniline with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield N-(2,4-dichlorophenyl)-4-isobutoxybenzamide. The synthesis of N-(2,4-dichlorophenyl)-4-isobutoxybenzamide is a well-established process and has been extensively studied in the literature.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diclofenac has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)10-22-14-6-3-12(4-7-14)17(21)20-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSIWGNJPRKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-(2-methylpropoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)


![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(3,5-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5762075.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)
![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)